N-(2,4-Dinitrophenyl)-L-valine
N-(2,4-Dinitrophenyl)-L-valine
Brand Name:
Vulcanchem
CAS No.:
1694-97-9
VCID:
VC21228819
InChI:
InChI=1S/C11H13N3O6/c1-6(2)10(11(15)16)12-8-4-3-7(13(17)18)5-9(8)14(19)20/h3-6,10,12H,1-2H3,(H,15,16)
SMILES:
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula:
C11H13N3O6
Molecular Weight:
283.24 g/mol
N-(2,4-Dinitrophenyl)-L-valine
CAS No.: 1694-97-9
Cat. No.: VC21228819
Molecular Formula: C11H13N3O6
Molecular Weight: 283.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1694-97-9 |
|---|---|
| Molecular Formula | C11H13N3O6 |
| Molecular Weight | 283.24 g/mol |
| IUPAC Name | 2-(2,4-dinitroanilino)-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C11H13N3O6/c1-6(2)10(11(15)16)12-8-4-3-7(13(17)18)5-9(8)14(19)20/h3-6,10,12H,1-2H3,(H,15,16) |
| Standard InChI Key | AYLCDVYHZOZQKM-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
| SMILES | CC(C)C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | CC(C)C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator